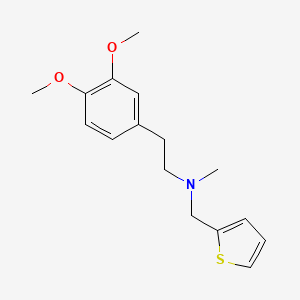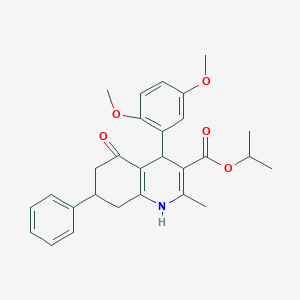![molecular formula C21H18ClNO3 B4957405 N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide](/img/structure/B4957405.png)
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide, also known as CE-245677, is a small molecule inhibitor that has been developed as a potential therapy for various diseases. The compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Wirkmechanismus
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide inhibits the activity of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes, including pain sensation, appetite regulation, and inflammation. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have beneficial effects on various diseases.
Biochemical and Physiological Effects
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide has been shown to have several biochemical and physiological effects. The compound has been shown to increase endocannabinoid levels in the brain, which can lead to improved cognitive function and reduced anxiety and depression. N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide has also been shown to reduce pain sensation and inflammation, making it a potential therapy for chronic pain and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide has several advantages for lab experiments. The compound has been shown to be highly selective for FAAH, meaning that it does not interact with other enzymes in the body. This makes it a useful tool for studying the role of FAAH in various diseases. However, N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide has some limitations as well. The compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide. One potential direction is the development of more potent and selective FAAH inhibitors. Another direction is the investigation of the compound's potential use in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, the development of new formulations of N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide that improve its solubility and half-life could lead to improved therapeutic efficacy.
Synthesemethoden
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide involves several steps. The first step is the preparation of 4-chlorophenol, which is then reacted with 4-bromophenol to form 4-chloro-4'-bromo-diphenyl ether. The next step involves the reaction of 4-chloro-4'-bromo-diphenyl ether with 3-ethoxybenzoyl chloride to form N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide. The compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide has been studied extensively for its potential therapeutic applications. The compound has been shown to inhibit the activity of a specific enzyme, which is involved in the progression of various diseases. The enzyme is known to be overexpressed in several cancer types, and its inhibition has been shown to suppress tumor growth in preclinical studies. N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to protect neurons from damage and improve cognitive function in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-2-25-20-5-3-4-15(14-20)21(24)23-17-8-12-19(13-9-17)26-18-10-6-16(22)7-11-18/h3-14H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOYTIHZLGGKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4957324.png)

![methyl 3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4957337.png)

![3-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B4957355.png)
![1-(2,3-dimethylphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4957356.png)
![1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B4957362.png)


![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B4957387.png)
![N-(2-chlorophenyl)-3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B4957390.png)

![1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine](/img/structure/B4957403.png)
